

Reactivity of 1-(4-Bromo-2-nitrophenyl)ethanone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-(4-Bromo-2-nitrophenyl)ethanone

Cat. No.: B1286419

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Bromo-2-nitrophenyl)ethanone is a versatile trifunctional building block in organic synthesis, possessing a reactive ketone, an activatable aromatic bromine atom, and a reducible nitro group. This guide provides a comprehensive overview of its reactivity, focusing on key transformations including nucleophilic aromatic substitution, reduction of the nitro group, palladium-catalyzed cross-coupling reactions, and its utility in the synthesis of heterocyclic scaffolds of medicinal interest, such as quinazolines and benzothiazepines. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to facilitate its application in research and drug development.

Introduction

1-(4-Bromo-2-nitrophenyl)ethanone, with the chemical formula $C_8H_6BrNO_3$, is a key intermediate in the synthesis of a wide range of complex organic molecules.^{[1][2][3]} Its unique substitution pattern—a bromine atom para to an acetyl group and ortho to a nitro group—confers a distinct reactivity profile. The strong electron-withdrawing nature of the nitro group significantly activates the aromatic ring towards nucleophilic attack, while the bromine atom serves as an excellent leaving group in various cross-coupling reactions. The ketone

functionality provides a handle for a plethora of classical carbonyl chemistry, and the nitro group itself can be readily transformed into an amino group, opening pathways to diverse heterocyclic systems. This guide will explore the core reactivity of this compound, providing practical experimental details and summarizing key data for its effective utilization in synthetic chemistry and drug discovery programs.

Physicochemical Properties

A summary of the key physicochemical properties of **1-(4-Bromo-2-nitrophenyl)ethanone** is presented in the table below.

Property	Value	Reference
CAS Number	90004-94-7	[1] [3]
Molecular Formula	C ₈ H ₆ BrNO ₃	[1] [3]
Molecular Weight	244.04 g/mol	[1] [2] [3]
IUPAC Name	1-(4-bromo-2-nitrophenyl)ethanone	[1] [3]
Purity	97%	[1] [3]

Spectroscopic Characterization

While specific, dedicated spectroscopic publications for **1-(4-Bromo-2-nitrophenyl)ethanone** are not readily available in the public domain, data for structurally related compounds can provide valuable reference points for its characterization. The expected spectral features are outlined below, with comparative data from related molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the methyl protons of the acetyl group. The electron-withdrawing nitro and acetyl groups will cause the aromatic protons to appear in the downfield region.
- ¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon, the aromatic carbons, and the methyl carbon. The carbons attached to the nitro and bromo

groups will show characteristic shifts.

Table 1: Comparative ^1H and ^{13}C NMR Data of Related Compounds

Compound	^1H NMR (CDCl_3 , δ ppm)	^{13}C NMR (CDCl_3 , δ ppm)	Reference
2-bromo-1-(4-chlorophenyl)ethanone	7.94 (d, 2H), 7.48 (d, 2H), 4.42 (s, 2H)	190.2, 140.5, 132.2, 130.3, 129.2, 30.4	[4]
2-bromo-1-(4-bromophenyl)ethanone	7.86 (d, 2H), 7.65 (d, 2H), 4.12 (s, 2H)	190.4, 132.6, 132.2, 130.4, 129.3, 30.4	[4]
1-(3-Nitrophenyl)ethanone	~8.78 (s, 1H), ~8.45 (d, 1H), ~8.25 (d, 1H), ~7.70 (t, 1H), ~2.65 (s, 3H)	~196.5, ~148.5, ~138.9, ~134.9, ~129.9, ~127.5, ~122.9, ~26.8	[5]

Infrared (IR) Spectroscopy

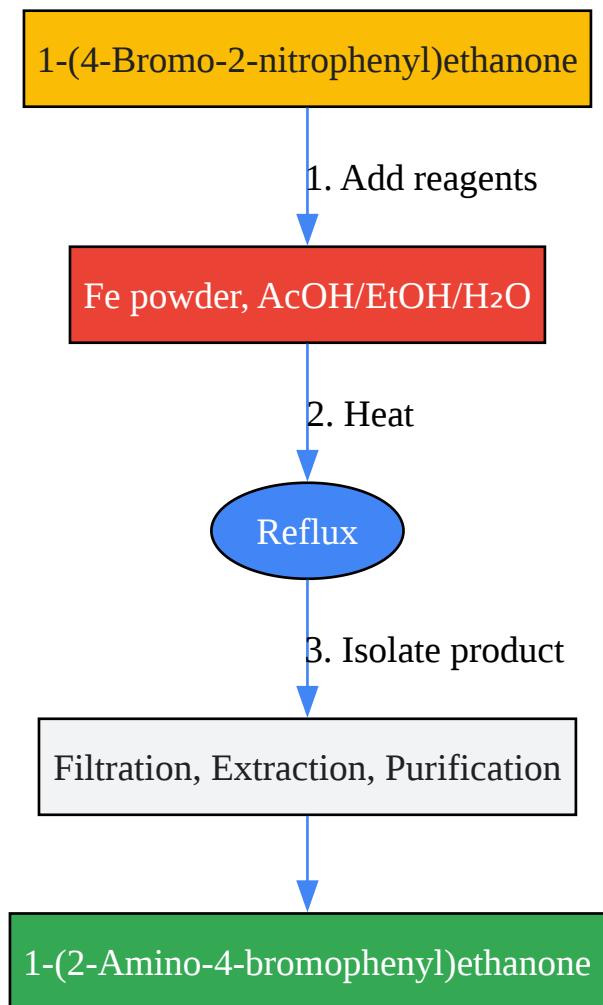
The IR spectrum of **1-(4-Bromo-2-nitrophenyl)ethanone** is expected to show strong absorption bands corresponding to the carbonyl group of the ketone and the nitro group.

Table 2: Expected IR Absorption Bands

Functional Group	Expected Wavenumber (cm^{-1})	Reference
C=O (Ketone)	~1700	[5][6]
N-O (asymmetric stretch)	~1530	[5]
N-O (symmetric stretch)	~1350	[5]
C-H (aromatic)	~3100-3000	[5]

Key Reactions and Experimental Protocols

1-(4-Bromo-2-nitrophenyl)ethanone is a versatile substrate for a variety of organic transformations. This section details some of the most important reactions, providing generalized experimental protocols that can be adapted for specific applications.


Reduction of the Nitro Group

The reduction of the nitro group to an amine is a pivotal transformation, providing access to 1-(2-amino-4-bromophenyl)ethanone, a key precursor for the synthesis of various heterocyclic compounds. Several reagents can be employed for this reduction, with iron in acidic media being a common and efficient choice.

Experimental Protocol: Reduction of **1-(4-Bromo-2-nitrophenyl)ethanone** with Iron

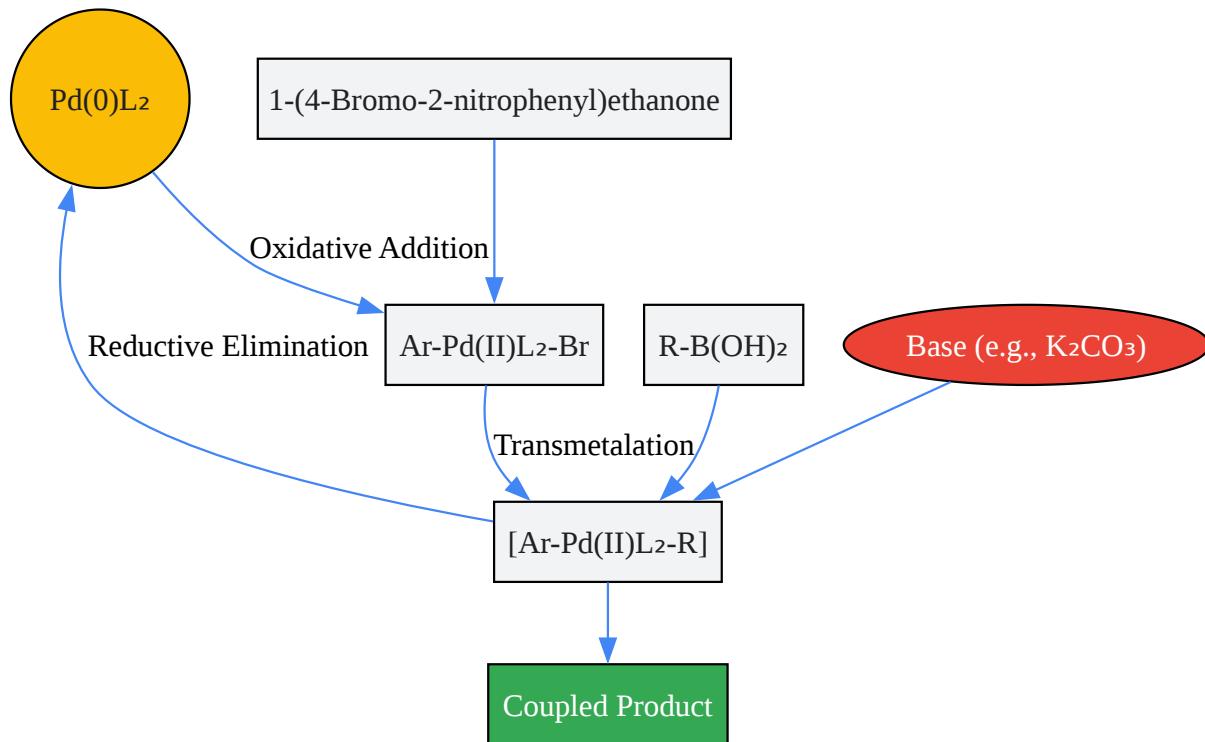
- To a stirred solution of **1-(4-Bromo-2-nitrophenyl)ethanone** (1.0 eq) in a mixture of ethanol and water, add iron powder (3.0-5.0 eq) and a catalytic amount of acetic acid or hydrochloric acid.
- Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the iron salts.
- Concentrate the filtrate under reduced pressure to remove the ethanol.
- Neutralize the aqueous residue with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.
- Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to afford the crude 1-(2-amino-4-bromophenyl)ethanone, which can be purified by column chromatography.^[7]

Logical Workflow for Nitro Group Reduction

[Click to download full resolution via product page](#)

Caption: Workflow for the reduction of the nitro group.

Palladium-Catalyzed Cross-Coupling Reactions


The bromine atom on the aromatic ring is susceptible to various palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura and Heck reactions are particularly useful in this context.[8][9]

The Suzuki-Miyaura coupling enables the formation of a biaryl linkage by reacting the aryl bromide with an organoboron compound.[10][11]

Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

- To a degassed mixture of **1-(4-Bromo-2-nitrophenyl)ethanone** (1.0 eq), phenylboronic acid (1.2 eq), and a base such as K_2CO_3 or Cs_2CO_3 (2.0 eq) in a suitable solvent system (e.g., toluene/water or dioxane/water), add a palladium catalyst, for example, $Pd(PPh_3)_4$ (0.03-0.05 eq).
- Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C.
- Monitor the reaction progress by TLC or GC-MS.
- Upon completion, cool the mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography to yield 1-(2-nitro-4-phenylphenyl)ethanone.[\[5\]](#)[\[12\]](#)

Catalytic Cycle for Suzuki-Miyaura Coupling

[Click to download full resolution via product page](#)

Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling.

The Heck reaction facilitates the coupling of the aryl bromide with an alkene to form a substituted alkene.[8][9][13][14]

Experimental Protocol: Heck Reaction with Styrene

- In a reaction vessel, combine **1-(4-Bromo-2-nitrophenyl)ethanone** (1.0 eq), styrene (1.2 eq), a palladium catalyst such as $\text{Pd}(\text{OAc})_2$ (0.02-0.05 eq), a phosphine ligand (e.g., PPh_3 or a more electron-rich phosphine), and a base (e.g., triethylamine or K_2CO_3) in a suitable solvent like DMF or DMA.[15]
- Heat the mixture under an inert atmosphere at 100-140 °C.
- Monitor the reaction by TLC or GC-MS.

- After completion, cool the reaction, dilute with water, and extract with an organic solvent.
- Wash the organic layer with brine, dry, and concentrate.
- Purify the product by column chromatography to obtain the corresponding stilbene derivative.[14][16]

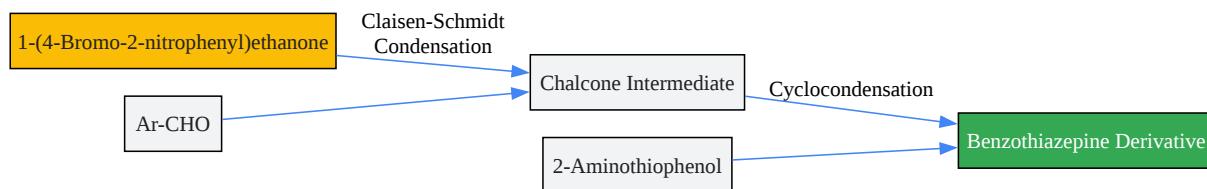
Synthesis of Heterocyclic Compounds

The reactivity of **1-(4-Bromo-2-nitrophenyl)ethanone** makes it an excellent starting material for the synthesis of various heterocyclic systems with potential biological activity.

Quinazoline and quinazolinone scaffolds are prevalent in many biologically active compounds, including several approved anticancer drugs.[13][17][18] The synthesis of quinazolines from **1-(4-Bromo-2-nitrophenyl)ethanone** typically involves the reduction of the nitro group followed by cyclization with a suitable one-carbon source.[1][4][19][20][21]

Experimental Protocol: Synthesis of a Quinazoline Derivative

- Reduce **1-(4-Bromo-2-nitrophenyl)ethanone** to 1-(2-amino-4-bromophenyl)ethanone as described in section 4.1.
- React the resulting aminoketone with an appropriate aldehyde or orthoformate in the presence of an acid or base catalyst to facilitate cyclization. For example, heating with triethyl orthoformate in the presence of a catalytic amount of p-toluenesulfonic acid can yield the corresponding quinazoline.
- Alternatively, condensation with an amide can lead to quinazolinone derivatives.[20][22]


Benzothiazepines are another class of heterocyclic compounds with a wide range of pharmacological activities, including antimicrobial and anticancer properties.[23][24][25][26][27] These can be synthesized from chalcones derived from **1-(4-Bromo-2-nitrophenyl)ethanone**.

Experimental Protocol: Synthesis of a Benzothiazepine Derivative

- First, synthesize the corresponding chalcone by the Claisen-Schmidt condensation of **1-(4-Bromo-2-nitrophenyl)ethanone** with an appropriate aromatic aldehyde in the presence of a base (e.g., NaOH or KOH) in ethanol.

- Reflux the purified chalcone with 2-aminothiophenol in a suitable solvent (e.g., methanol or ethanol) with a catalytic amount of acid (e.g., HCl or acetic acid) to yield the 1,5-benzothiazepine derivative.[23][25]

Reaction Scheme for Benzothiazepine Synthesis

[Click to download full resolution via product page](#)

Caption: Synthetic route to benzothiazepines.

Biological and Medicinal Chemistry Applications

Derivatives of **1-(4-Bromo-2-nitrophenyl)ethanone** are of significant interest in drug discovery due to the prevalence of the resulting heterocyclic scaffolds in medicinal chemistry.

- Anticancer Activity: Quinazoline derivatives are well-known tyrosine kinase inhibitors, and new analogs are continuously being explored for their potential as anticancer agents.[13][17] [18] The bromo-substituent on the quinazoline ring can be further functionalized to modulate activity and selectivity.
- Antimicrobial Activity: Benzothiazepine derivatives have shown promising antibacterial and antifungal activities.[23][24][25][26][27] The diverse substitution patterns achievable from **1-(4-Bromo-2-nitrophenyl)ethanone** allow for the generation of libraries of compounds for antimicrobial screening.[15][28]

Conclusion

1-(4-Bromo-2-nitrophenyl)ethanone is a highly valuable and reactive building block for organic synthesis. Its trifunctional nature allows for a wide range of selective transformations,

including nitro group reduction, palladium-catalyzed cross-coupling reactions, and the construction of medicinally relevant heterocyclic systems. The experimental protocols and data summarized in this guide are intended to serve as a practical resource for researchers and scientists in academia and industry, facilitating the exploration of this compound's rich chemistry and its application in the development of novel therapeutics and other advanced materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-(4-Bromo-2-nitrophenyl)ethanone 97% | CAS: 90004-94-7 | AChemBlock [achemblock.com]
- 2. echemi.com [echemi.com]
- 3. 56759-33-2|1-(3-Bromo-4-nitrophenyl)ethanone|BLD Pharm [bldpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Ethanone, 1-(4-bromophenyl)- [webbook.nist.gov]
- 7. Iron [organic-chemistry.org]
- 8. Heck reaction - Wikipedia [en.wikipedia.org]
- 9. Heck Reaction [organic-chemistry.org]
- 10. tcichemicals.com [tcichemicals.com]
- 11. books.rsc.org [books.rsc.org]
- 12. ikm.org.my [ikm.org.my]
- 13. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. jjrpr.com [jjrpr.com]
- 21. Quinazolinone synthesis [organic-chemistry.org]
- 22. rsc.org [rsc.org]
- 23. derpharmacemica.com [derpharmacemica.com]
- 24. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 25. researchgate.net [researchgate.net]
- 26. Synthesis of novel fluorinated 1,5-benzothiazepine derivatives and their biological evaluation as anticancer and antibacterial agents | Journal of the Serbian Chemical Society [shd-pub.org.rs]
- 27. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 28. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Reactivity of 1-(4-Bromo-2-nitrophenyl)ethanone: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1286419#reactivity-of-1-4-bromo-2-nitrophenyl-ethanone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com